molecular formula C24H22N2O B1329559 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole CAS No. 15082-28-7

2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

Cat. No. B1329559
CAS RN: 15082-28-7
M. Wt: 354.4 g/mol
InChI Key: XZCJVWCMJYNSQO-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (BTBP) is a heterocyclic compound that has been studied extensively due to its potential applications in the fields of chemistry, biology, and medicine. BTBP is an organic compound that is composed of two benzene rings and an oxadiazole ring. It has been extensively studied due to its unique chemical structure and its potential applications in the pharmaceutical and biomedical fields.

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole
Source PubChem
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InChI

InChI=1S/C24H22N2O/c1-24(2,3)21-15-13-20(14-16-21)23-26-25-22(27-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3
Source PubChem
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InChI Key

XZCJVWCMJYNSQO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H22N2O
Source PubChem
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DSSTOX Substance ID

DTXSID5065851
Record name 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
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Molecular Weight

354.4 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
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Product Name

2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole

CAS RN

15082-28-7
Record name 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
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Record name Butyl PBD
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Record name 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-[4-(1,1-dimethylethyl)phenyl]-
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Record name 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
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Record name 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
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Record name 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and formula of PBD?

A1: PBD is an aromatic heterocyclic compound with the molecular formula C24H22N2O. Its structure consists of an oxadiazole ring flanked by a biphenyl group and a tert-butylphenyl group.

Q2: What are the key spectroscopic characteristics of PBD?

A2: PBD exhibits characteristic absorption and emission spectra. Notably, its UV-Vis absorption spectrum reveals peaks corresponding to π-π* transitions within its aromatic system [, ]. Additionally, PBD exhibits fluorescence, with its emission spectrum depending on factors such as solvent polarity and concentration [, , ].

Q3: What role does PBD play in OLEDs?

A3: PBD is frequently employed as an electron transport material (ETM) in OLEDs due to its favorable electron affinity and electron mobility [, , , ]. Its ability to efficiently transport electrons contributes to balanced charge injection and recombination within the OLED device, ultimately influencing its overall performance.

Q4: How does the incorporation of PBD impact OLED device performance?

A4: Studies have shown that incorporating PBD as an ETM in OLEDs can significantly enhance device efficiency. For instance, PBD doping in poly(vinylcarbazole) (PVK)-based devices resulted in an eightfold improvement in efficiency compared to devices without the PBD layer [].

Q5: Are there specific examples of PBD enhancing the efficiency of different colored OLEDs?

A5: Yes, PBD has demonstrated its versatility in enhancing various colored OLEDs:

    Q6: Can PBD be used in conjunction with other materials to further enhance OLED performance?

    A6: Yes, research indicates that combining PBD with other materials can lead to synergistic improvements:

      Q7: How does PBD influence charge transport and recombination processes within an OLED device?

      A7: PBD's role as an ETM facilitates electron transport towards the emissive layer, promoting a more balanced charge injection and recombination process. This balanced charge flow is essential for efficient exciton formation and subsequent light emission [, ].

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